3-Chloro-6-fluoro-2-methoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-6-fluoro-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO3/c1-13-7-4(9)2-3-5(10)6(7)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWAPPUIDYSPKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C(=O)O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Substituted Benzoic Acids: Focus on 3-Chloro-6-fluoro-2-methoxybenzoic acid

Senior Application Scientist Note: This guide is intended for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Chloro-6-fluoro-2-methoxybenzoic acid, grounded in established scientific principles and available data.

Introduction

This compound belongs to the class of substituted benzoic acids, a cornerstone of modern medicinal chemistry and materials science. The specific arrangement of chloro, fluoro, and methoxy groups on the benzoic acid scaffold imparts a unique electronic and steric profile, making it a valuable building block for creating complex molecules with tailored properties. Understanding the interplay of these substituents is critical for predicting reactivity, designing synthetic routes, and ultimately, for its successful application in drug discovery and materials development.

Substituted benzoic acids are known to be key intermediates in the synthesis of a wide range of pharmaceuticals. For instance, related structures like 3-Chloro-2-fluorobenzoic acid are utilized in the development of Aurora A inhibitors for cancer therapy and in the creation of 19F NMR probes for metabolomics studies.[1] The strategic placement of halogens and a methoxy group can influence a molecule's binding affinity to biological targets, its metabolic stability, and its pharmacokinetic profile.

Predicted Chemical Properties and Structure

Molecular Structure

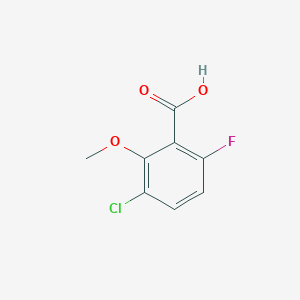

Caption: 2D structure of this compound.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Scientific Rationale |

| Molecular Formula | C₈H₆ClFO₃ | Based on the chemical structure. |

| Molecular Weight | 204.58 g/mol | Sum of atomic weights. |

| pKa | ~3.0 - 3.5 | The electron-withdrawing effects of the chloro and fluoro groups are expected to increase the acidity of the carboxylic acid compared to benzoic acid (pKa 4.2), making it a stronger acid.[2][3][4] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and ethyl acetate. | The hydrophobic benzene ring limits water solubility, a common trait for benzoic acids. Solubility in hot water is expected to be higher than in cold water.[3][5] |

| Appearance | White to off-white solid | Typical appearance for many substituted benzoic acids. |

Spectroscopic Analysis (Predicted)

Predicting the spectroscopic signatures is crucial for the identification and characterization of this compound in a laboratory setting. These predictions are based on analogous structures.[6]

¹H NMR Spectroscopy

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm.

-

Aromatic Protons (Ar-H): Two signals are anticipated in the aromatic region (7-8 ppm), each integrating to one proton. The coupling patterns will be influenced by both the adjacent chloro and fluoro substituents.

-

Methoxy Protons (-OCH₃): A sharp singlet, integrating to three protons, is expected around 3.8-4.0 ppm.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (-C=O): A signal is predicted in the range of 165-175 ppm.

-

Aromatic Carbons (Ar-C): Six distinct signals are expected, with their chemical shifts influenced by the attached substituents. The carbon attached to the fluorine will show a characteristic large coupling constant (¹J C-F).

-

Methoxy Carbon (-OCH₃): A signal is anticipated around 55-60 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad band is expected from approximately 2500 to 3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption should appear around 1700-1730 cm⁻¹.

-

C-O Stretch (Ether): A peak is anticipated in the 1200-1300 cm⁻¹ region.

-

C-Cl and C-F Stretches: These will appear in the fingerprint region below 1200 cm⁻¹.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be expected at m/z 204, with a characteristic M+2 peak at m/z 206 with roughly one-third the intensity, indicative of the presence of a single chlorine atom. Common fragmentation patterns would involve the loss of -OH, -COOH, and -OCH₃ groups.

Reactivity and Synthetic Considerations

The reactivity of this compound is governed by the interplay of its functional groups.

Caption: Key reaction pathways for this compound.

-

Carboxylic Acid Reactions: The carboxylic acid group is the most reactive site for many transformations. It can readily undergo esterification with alcohols under acidic conditions, and amidation with amines using standard peptide coupling reagents (e.g., HATU).[1] Conversion to the more reactive acid chloride using thionyl chloride or oxalyl chloride is a common first step for many derivatizations.

-

Aromatic Ring Reactivity: The benzene ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carboxylic acid, chloro, and fluoro groups. Any substitution would be directed to the positions meta to the carboxyl group. Nucleophilic aromatic substitution of the chloro or fluoro groups is possible but would likely require harsh conditions (high temperature, strong nucleophile).

Potential Synthetic Routes

While a specific, validated synthesis for this compound is not published, a plausible retrosynthetic analysis suggests it could be prepared from simpler, commercially available precursors. A common strategy for synthesizing polysubstituted benzoic acids involves a sequence of directed aromatic substitutions. For example, a synthetic route could involve the nitration, reduction, diazotization, and subsequent functionalization of a suitably substituted chlorofluorobenzene derivative.[7][8]

Illustrative Synthetic Protocol (Hypothetical)

A multi-step synthesis could be envisioned, potentially starting from a commercially available dichlorofluorobenzene. The following is a generalized, hypothetical workflow that would require significant experimental optimization.

-

Formylation/Carboxylation: Introduction of a carbonyl group, for instance, via a Vilsmeier-Haack reaction followed by oxidation, or through a Grignard reaction with CO₂.

-

Methoxylation: A nucleophilic aromatic substitution to replace one of the chloro groups with a methoxy group. This step's feasibility and regioselectivity would be highly dependent on the electronic environment of the ring.

-

Functional Group Interconversion and Final Oxidation: Further modifications to arrive at the desired substitution pattern, with a final oxidation step to yield the carboxylic acid if not already present.

Applications in Research and Drug Development

The unique combination of substituents in this compound makes it an attractive scaffold for several applications:

-

Medicinal Chemistry: As an intermediate for the synthesis of active pharmaceutical ingredients (APIs). The presence of halogens can enhance binding to protein targets through halogen bonding and can be used to modulate metabolic stability. The methoxy group can also participate in hydrogen bonding and influence solubility.

-

Materials Science: As a building block for liquid crystals and Metal-Organic Frameworks (MOFs).[9] The rigid benzoic acid core and the potential for intermolecular interactions through its functional groups make it a candidate for creating ordered materials with specific electronic or porous properties.

-

Agrochemicals: Substituted benzoic acids are a well-established class of herbicides. The specific substitution pattern of this molecule could be explored for novel herbicidal activity.

Safety and Handling

Based on data for structurally similar compounds, this compound should be handled with appropriate precautions.

-

Hazards: Expected to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a polysubstituted aromatic carboxylic acid with significant potential as a building block in both pharmaceutical and materials science research. While specific experimental data is limited, its chemical properties and reactivity can be reliably predicted based on the established principles of physical organic chemistry. Its synthesis, though likely requiring a multi-step process, is achievable through known synthetic methodologies. Further investigation into this compound and its derivatives could lead to the discovery of novel therapeutic agents and advanced materials.

References

-

Doc Brown's Chemistry. (n.d.). Physical chemical properties benzoic acid aromatic acids. Retrieved January 20, 2026, from [Link]

-

Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. Retrieved January 20, 2026, from [Link]

-

CUTM Courseware. (n.d.). UNIT- II: Aromatic Acids. Retrieved January 20, 2026, from [Link]

-

Turito. (2023, January 20). Benzoic Acid - Structure, Properties, Reactions. Retrieved January 20, 2026, from [Link]

- Colominas, C., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 25(7), 1642.

-

PubChemLite. (n.d.). 3-chloro-2-fluoro-6-methoxybenzoic acid (C8H6ClFO3). Retrieved January 20, 2026, from [Link]

- Zhang, L., et al. (2019). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 43(5-6), 166-171.

-

Zhang, L., et al. (2019). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 3-Fluoro-2-methoxybenzoic acid. Retrieved January 20, 2026, from [Link]

- Google Patents. (n.d.). CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid.

-

Sciencemadness.org. (2016, January 1). Preparation of 3-methoxybenzoic acid. Retrieved January 20, 2026, from [Link]

-

PubChemLite. (n.d.). 6-chloro-2-fluoro-3-methoxybenzoic acid (C8H6ClFO3). Retrieved January 20, 2026, from [Link]

-

AOBChem. (n.d.). 3-Chloro-2-fluoro-4-methoxybenzoic acid. Retrieved January 20, 2026, from [Link]

- Google Patents. (n.d.). Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba).

-

Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved January 20, 2026, from [Link]

-

PubMed. (2022, October 27). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Retrieved January 20, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of 3-Chloro-2-Fluorobenzoic Acid in Material Science. Retrieved January 20, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). 3-Chloro-2,4,5-trifluorobenzoic acid. Retrieved January 20, 2026, from [Link]

-

YouTube. (2021, June 23). Alkene Reaction With meta-chloroperoxybenzoic acid (MCPBA REACTION). Retrieved January 20, 2026, from [Link]

-

PubMed. (n.d.). Reaction of chlorine dioxide with amino acids and peptides: kinetics and mutagenicity studies. Retrieved January 20, 2026, from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]

- 3. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]

- 4. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physical chemical properties benzoic acid aromatic acids benzamide benzonitrile benzoyl chloride electrophilic substitution nitration halogenation reaction with alkalis carbonates benzonitrile benzamide advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to 3-Chloro-6-fluoro-2-methoxybenzoic acid

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the chemical intermediate, 3-Chloro-6-fluoro-2-methoxybenzoic acid. By virtue of its unique substitution pattern, this molecule represents a valuable building block in modern synthetic chemistry, offering a scaffold that can be strategically elaborated into more complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a proposed synthetic pathway, its potential applications in drug discovery, standard analytical protocols for its characterization, and essential safety information.

Core Compound Data and Physicochemical Properties

This compound is a polysubstituted aromatic carboxylic acid. The strategic placement of chloro, fluoro, and methoxy groups on the benzoic acid core imparts specific steric and electronic properties that are highly sought after in the design of bioactive molecules.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 1781848-13-2 .[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1781848-13-2 | [1][2] |

| Molecular Formula | C₈H₆ClFO₃ | [3] |

| Molecular Weight | 204.58 g/mol | |

| Monoisotopic Mass | 203.99895 Da | [4] |

| IUPAC Name | This compound | [3] |

| SMILES | COC1=C(C(=C(C=C1)Cl)F)C(=O)O | [4] |

| InChI Key | NRYJSKFRXRUEDT-UHFFFAOYSA-N | [4] |

| Predicted XlogP | 1.7 | [4] |

| Appearance | White to off-white solid (presumed) | General knowledge |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | General knowledge |

Synthesis and Mechanistic Rationale

While specific, peer-reviewed synthetic procedures for this compound are not widely published, a plausible and efficient synthetic route can be designed based on established organometallic and aromatic chemistry principles. The following proposed multi-step synthesis starts from a commercially available precursor.

The causality behind this proposed pathway lies in the principles of regioselective aromatic substitution, where existing substituents direct the position of incoming groups.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

-

Directed Ortho-Lithiation: Start with 1,4-difluoro-2-methoxybenzene. The methoxy group is a potent ortho-directing group for lithiation. Dissolve the starting material in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., Argon). Add n-butyllithium (n-BuLi) dropwise. The lithium atom will preferentially replace the hydrogen at the C3 position, directed by the methoxy group. This choice is critical as it sets up the regiochemistry for the subsequent steps.

-

Regioselective Chlorination: To the lithiated intermediate solution at -78 °C, slowly add a solution of an electrophilic chlorine source, such as N-chlorosuccinimide (NCS). The highly nucleophilic carbon-lithium bond will attack the electrophilic chlorine, yielding 1-chloro-2,5-difluoro-3-methoxybenzene. The reaction is allowed to warm to room temperature before quenching and extraction. This method avoids the harsh conditions and potential side products of direct aromatic chlorination.

-

Second Lithiation and Carboxylation: The resulting intermediate is then subjected to a second lithiation. The fluorine atom is also an ortho-directing group, and in concert with the methoxy group, will direct the lithiation to the C4 position. The intermediate is dissolved in anhydrous THF, cooled to -78 °C, and treated with sec-butyllithium (a stronger base often required for less activated positions). The resulting aryllithium species is then quenched by pouring the reaction mixture over an excess of crushed solid carbon dioxide (dry ice).

-

Acidification and Isolation: Upon warming, the carboxylate salt is formed. An acidic workup with aqueous HCl will protonate the salt, precipitating the final product, this compound. The solid can then be collected by filtration, washed, and purified by recrystallization or column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated and methoxylated benzoic acids are privileged scaffolds in medicinal chemistry. The specific combination of substituents in this compound makes it a valuable building block for several reasons:

-

Modulation of Physicochemical Properties: The chloro and fluoro groups significantly impact the lipophilicity and metabolic stability of a drug candidate. The methoxy group can act as a hydrogen bond acceptor and influence conformation.

-

Vector for Further Synthesis: The carboxylic acid group is a versatile handle for forming amide bonds, a cornerstone of medicinal chemistry. It can be readily coupled with amines using standard peptide coupling reagents (e.g., HATU, DCC) to build larger, more complex molecules.[5]

-

Bioisosteric Replacement: The fluoro and chloro substituents can serve as bioisosteres for other groups, allowing chemists to fine-tune the electronic and steric profile of a lead compound to optimize its binding affinity and pharmacokinetic properties.

While specific drugs derived from this exact molecule are not prominent in public literature, it is an ideal starting point for synthesizing inhibitors for various biological targets. For instance, similar substituted benzoic acids are used as key intermediates in the development of inhibitors for enzymes like stearoyl-CoA desaturase 1 (SCD1), which are targets for metabolic diseases such as obesity.[6]

Analytical Characterization and Quality Control

Ensuring the identity and purity of this compound is critical. A standard analytical workflow would involve High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Caption: Standard analytical workflow for compound characterization.

High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the purity of the compound.

-

Methodology: A reversed-phase C18 column is typically used. The mobile phase would likely be a gradient of acetonitrile and water, with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to ensure the carboxylic acid is protonated.

-

Detection: UV detection, likely around 254 nm, where the benzene ring absorbs.

-

Expected Result: A single major peak indicating a high degree of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the chemical structure.

-

¹H NMR: In a solvent like DMSO-d₆, one would expect to see:

-

A singlet for the methoxy (-OCH₃) protons around 3.8-4.0 ppm.

-

Two distinct signals in the aromatic region (approx. 7.0-8.0 ppm), likely appearing as doublets or doublet of doublets due to coupling with the fluorine atom.

-

A broad singlet for the carboxylic acid (-COOH) proton at a downfield shift (>12 ppm).

-

-

¹³C NMR: Would show eight distinct carbon signals, confirming the number of unique carbon atoms in the molecule.

-

¹⁹F NMR: A crucial experiment that would show a single resonance for the fluorine atom, with its coupling to nearby protons providing further structural confirmation.

Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight.

-

Methodology: Electrospray ionization (ESI) in negative mode is ideal for carboxylic acids.

-

Expected Result: A prominent ion peak corresponding to the deprotonated molecule [M-H]⁻ at an m/z of approximately 203.0. The characteristic isotopic pattern of chlorine (a ~3:1 ratio for ³⁵Cl and ³⁷Cl) would be a definitive confirmation, showing peaks at m/z ~203 and ~205.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. While a specific safety data sheet (SDS) for this exact compound is not universally available, a hazard assessment can be made based on similar halogenated benzoic acids.[7][8]

-

Hazard Classification: Expected to be classified as a skin irritant (H315) and a serious eye irritant (H319).[8] May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling.

-

First Aid:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound stands as a potent and versatile chemical intermediate for advanced organic synthesis. Its value is particularly pronounced in the field of drug discovery, where the precise arrangement of its functional groups allows for the strategic construction of novel therapeutic agents. While detailed literature on this specific isomer is sparse, its properties, synthesis, and applications can be reliably inferred from the foundational principles of organic chemistry and the behavior of analogous structures. The protocols and insights provided in this guide offer a solid framework for researchers to handle, characterize, and utilize this compound to its full potential in their scientific endeavors.

References

-

Fisher Scientific. CAS RN 1781848-13-2. Available from: [Link]

-

Zhang, J., et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Publications Ltd. Available from: [Link]

-

PubChemLite. 3-chloro-2-fluoro-6-methoxybenzoic acid (C8H6ClFO3). Available from: [Link]

Sources

- 1. This compound | 1781848-13-2 [chemicalbook.com]

- 2. biomall.in [biomall.in]

- 3. CAS RN 1781848-13-2 | Fisher Scientific [fishersci.it]

- 4. PubChemLite - 3-chloro-2-fluoro-6-methoxybenzoic acid (C8H6ClFO3) [pubchemlite.lcsb.uni.lu]

- 5. ossila.com [ossila.com]

- 6. Page loading... [guidechem.com]

- 7. downloads.ossila.com [downloads.ossila.com]

- 8. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 3-Chloro-6-fluoro-2-methoxybenzoic Acid: Molecular Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is increasingly reliant on the design and synthesis of highly functionalized aromatic scaffolds. These building blocks serve as the cornerstone for developing novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. Among these, halogenated and methoxy-substituted benzoic acids have garnered significant attention due to their unique electronic and steric properties, which can profoundly influence molecular interactions with biological targets. This guide provides a comprehensive technical overview of 3-Chloro-6-fluoro-2-methoxybenzoic acid, a key intermediate with emerging importance in the synthesis of bioactive molecules. As a Senior Application Scientist, the following sections are designed to offer not just a recitation of facts, but a deeper understanding of the causality behind its synthesis, the logic of its structural characterization, and its strategic application in drug development.

Molecular Structure and Physicochemical Properties

This compound is a polysubstituted benzoic acid derivative. The strategic placement of chloro, fluoro, and methoxy groups on the benzene ring imparts a unique combination of lipophilicity, electronic effects, and conformational rigidity, making it a valuable synthon in medicinal chemistry.

Structural Elucidation

The molecular structure of this compound is characterized by a benzoic acid core with substituents at positions 2, 3, and 6.

Caption: 2D representation of this compound.

The interplay of the electron-withdrawing chloro and fluoro groups and the electron-donating methoxy group creates a distinct electronic environment on the aromatic ring, influencing its reactivity and the acidity of the carboxylic acid moiety.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for predicting its behavior in various solvent systems and its potential for oral absorption in drug candidates.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClFO₃ | |

| Molecular Weight | 204.58 g/mol | |

| CAS Number | 1781848-13-2 | |

| Appearance | Solid (predicted) | - |

| Predicted XlogP | 1.7 | |

| Predicted pKa | ~3.5 (stronger acid due to electron-withdrawing groups) | - |

Synthesis and Mechanistic Insights

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the late-stage introduction of the carboxylic acid group via carboxylation of a suitable organometallic intermediate. This strategy offers the advantage of utilizing readily available starting materials.

Caption: Retrosynthetic pathway for this compound.

Proposed Synthetic Protocol

This protocol is adapted from a similar synthesis of a bromo-analogue found in the patent literature, demonstrating a viable route for researchers.

Step 1: Directed ortho-Metalation of 1-Chloro-4-fluoro-2-methoxybenzene

-

Reaction: 1-Chloro-4-fluoro-2-methoxybenzene is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperature.

-

Causality: The methoxy group is a powerful directed metalation group (DMG). Its lone pair of electrons coordinates to the lithium ion, directing the deprotonation to the adjacent ortho position (C6). The fluorine atom at the other ortho position also contributes to the activation of this site through its inductive electron-withdrawing effect, making the proton at C6 the most acidic on the ring. The low temperature (-78 °C) is critical to prevent side reactions, such as decomposition of the organolithium reagent or unwanted nucleophilic attack on the aromatic ring.

-

Procedure:

-

Dissolve 1-Chloro-4-fluoro-2-methoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

Step 2: Carboxylation

-

Reaction: The newly formed aryllithium species is quenched with an excess of solid carbon dioxide (dry ice).

-

Causality: The aryllithium is a potent nucleophile that readily attacks the electrophilic carbon of CO₂. The use of a large excess of dry ice ensures complete carboxylation and minimizes side reactions, such as the formation of ketones from the reaction of the initial carboxylate with another equivalent of the aryllithium.

-

Procedure:

-

In a separate flask, place an excess of freshly crushed dry ice.

-

Slowly transfer the cold aryllithium solution via cannula onto the dry ice with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature as the excess CO₂ sublimes.

-

Step 3: Acidic Work-up and Isolation

-

Reaction: The resulting lithium carboxylate is protonated with a strong acid.

-

Causality: The addition of a strong acid, such as hydrochloric acid, protonates the carboxylate salt to yield the desired carboxylic acid, which is typically a solid that can be isolated.

-

Procedure:

-

Quench the reaction mixture with water.

-

Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

-

Caption: Proposed workflow for the synthesis of the title compound.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the molecular structure of this compound and to ensure its purity. While experimental spectra for this specific compound are not widely published, a detailed predictive analysis based on the spectra of analogous compounds can provide valuable insights for its identification.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11-13 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid typically appears as a broad singlet in this downfield region and is solvent-dependent. |

| ~7.2-7.5 | Doublet of doublets | 1H | Ar-H | The aromatic protons will be split by each other and by the fluorine atom. The exact coupling constants would need to be determined experimentally. |

| ~6.9-7.2 | Doublet of doublets | 1H | Ar-H | The positions of the aromatic protons are influenced by the electronic effects of the substituents. |

| ~3.9 | Singlet | 3H | -OCH₃ | The methoxy group protons are not coupled to other protons and will appear as a sharp singlet. |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165-170 | C=O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is typically found in this downfield region. |

| ~150-160 | C-F (Aromatic) | The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant. |

| ~145-155 | C-O (Aromatic) | The carbon bearing the methoxy group. |

| ~120-135 | C-Cl (Aromatic) | The carbon attached to the chlorine atom. |

| ~110-130 | C-H (Aromatic) | Aromatic carbons bonded to hydrogen. |

| ~110-120 | C-COOH (Aromatic) | The carbon to which the carboxylic acid is attached. |

| ~55-60 | -OCH₃ | The carbon of the methoxy group. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1600, ~1475 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Aryl Ether |

| ~1100 | C-F stretch | Aryl Fluoride |

| ~750 | C-Cl stretch | Aryl Chloride |

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak. The fragmentation pattern would be influenced by the substituents.

| Predicted m/z | Fragment Ion | Possible Neutral Loss |

| 204/206 | [M]⁺ | - |

| 189/191 | [M - CH₃]⁺ | CH₃ |

| 159/161 | [M - COOH]⁺ | COOH |

| 124 | [M - COOH - Cl]⁺ | COOH, Cl |

The presence of a chlorine atom will result in a characteristic M+2 isotopic pattern with a ratio of approximately 3:1 for the molecular ion and any chlorine-containing fragments.

Applications in Drug Development

Halogenated benzoic acids are privileged scaffolds in medicinal chemistry. The presence of chlorine and fluorine atoms can enhance binding affinity to target proteins through halogen bonding, improve metabolic stability by blocking sites of oxidation, and modulate the pKa of nearby functional groups. The methoxy group can act as a hydrogen bond acceptor and influence the conformation of the molecule.

Intermediate in the Synthesis of Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors

This compound and structurally similar compounds are valuable intermediates in the synthesis of inhibitors of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a key enzyme in lipid metabolism that catalyzes the conversion of saturated fatty acids into monounsaturated fatty acids. Inhibition of SCD1 has emerged as a promising therapeutic strategy for a range of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, as well as certain types of cancer.

The general synthetic strategy involves the coupling of the substituted benzoic acid with a suitable amine-containing heterocyclic core, which is a common pharmacophore in many SCD1 inhibitors.

Caption: General scheme for the synthesis of SCD1 inhibitors.

The carboxylic acid of this compound is typically activated, for example, by conversion to an acyl chloride or by using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This activated species then readily reacts with the amine on the heterocyclic core to form a stable amide bond, yielding the final SCD1 inhibitor.

Mechanism of Action of Derived SCD1 Inhibitors

SCD1 inhibitors that incorporate the 3-Chloro-6-fluoro-2-methoxybenzoyl moiety typically act by binding to the active site of the SCD1 enzyme. The substituted phenyl ring can engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. The chloro and fluoro substituents can form specific halogen bonds with electron-rich atoms, such as the backbone carbonyl oxygens of the protein, thereby increasing the binding affinity and potency of the inhibitor. The methoxy group can act as a hydrogen bond acceptor, further anchoring the inhibitor in the active site. By blocking the activity of SCD1, these inhibitors prevent the synthesis of monounsaturated fatty acids, leading to an accumulation of saturated fatty acids and a decrease in the overall lipid content in cells. This modulation of lipid metabolism has been shown to have therapeutic benefits in various disease models.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. Based on safety data sheets for similar compounds, it is likely to be an irritant to the eyes, skin, and respiratory system.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a highly functionalized and strategically important building block for modern drug discovery. Its unique substitution pattern offers a combination of steric and electronic properties that can be exploited to design potent and selective inhibitors of various biological targets. While a detailed experimental characterization is not yet widely available, the predictive analysis of its spectroscopic properties and a plausible synthetic route provide a solid foundation for its utilization in research and development. The application of this and similar synthons in the development of SCD1 inhibitors highlights the critical role of tailored chemical intermediates in advancing the frontiers of medicine. As our understanding of the subtle interplay between molecular structure and biological activity continues to grow, the demand for such precisely engineered chemical entities is certain to increase.

References

-

PubChem. 3-chloro-2-fluoro-6-methoxybenzoic acid. National Center for Biotechnology Information. [Link]

- European P

- U.S.

An In-Depth Technical Guide to the Synthesis of 3-Chloro-6-fluoro-2-methoxybenzoic Acid

Foreword: The Strategic Importance of Polysubstituted Benzoic Acids

In the landscape of modern drug discovery and materials science, the precise arrangement of substituents on an aromatic scaffold is paramount to tailoring molecular properties. 3-Chloro-6-fluoro-2-methoxybenzoic acid represents a highly functionalized building block with significant potential for the development of novel pharmaceuticals and advanced materials. The unique electronic and steric environment created by the chloro, fluoro, and methoxy groups offers a versatile platform for further chemical elaboration. This guide provides a comprehensive, field-proven pathway for the synthesis of this valuable compound, emphasizing the underlying chemical principles and experimental best practices.

Retrosynthetic Analysis: A Logic-Driven Approach to Synthesis Design

A robust synthetic strategy begins with a logical deconstruction of the target molecule. Our retrosynthetic analysis of this compound identifies a key disconnection at the carboxylic acid group, pointing towards a carboxylation reaction as the final step. This leads us to the pivotal intermediate, 2-fluoro-6-chloroanisole, a commercially available and structurally congruent starting material.

Proposed forward synthesis pathway.

Step 1: Directed Ortho-Lithiation of 2-Fluoro-6-chloroanisole

The foundational step of this synthesis is the regioselective deprotonation of 2-fluoro-6-chloroanisole. The methoxy group, being a potent DMG, complexes with the lithium cation of the organolithium base, thereby directing deprotonation to the sterically accessible and electronically activated ortho-position (C3). [1][2]The use of a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) in an ethereal solvent like tetrahydrofuran (THF) at cryogenic temperatures is crucial to ensure high selectivity and prevent side reactions. [3][4]

Step 2: Carboxylation of the Lithiated Intermediate

The aryllithium species generated in situ is a powerful nucleophile. Its reaction with a suitable electrophile, in this case, carbon dioxide (in the form of dry ice), leads to the formation of a lithium carboxylate salt. Subsequent acidification with a mineral acid, such as hydrochloric acid, protonates the carboxylate to yield the final product, this compound. This carboxylation strategy is a well-documented and efficient method for the synthesis of benzoic acid derivatives from organolithium precursors. [5]

Detailed Experimental Protocol

Caution: This procedure involves the use of pyrophoric and corrosive reagents. It must be performed by trained personnel in a fume hood under an inert atmosphere.

Materials and Reagents:

-

2-Fluoro-6-chloroanisole

-

n-Butyllithium (solution in hexanes)

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 2-fluoro-6-chloroanisole (1.0 eq).

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1-2 hours.

-

In a separate beaker, crush a sufficient amount of dry ice.

-

Carefully and quickly, add the crushed dry ice to the reaction mixture in several portions, ensuring the temperature does not rise significantly.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Acidify the aqueous layer to a pH of approximately 1-2 with concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Data Summary Table

| Step | Reagents and Solvents | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | 2-Fluoro-6-chloroanisole, n-BuLi, Anhydrous THF | -78 | 1-2 | - |

| 2 | Dry Ice (CO2), HCl (workup) | -78 to RT | 12 | 70-85 (based on analogous reactions) |

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the substitution pattern on the aromatic ring.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the carboxylic acid and other functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound. [5]

Conclusion

The synthesis pathway detailed in this guide offers a reliable and efficient method for the preparation of this compound. By leveraging the principles of directed ortho-metalation, this approach provides excellent regiocontrol, leading to the desired product in good yield. This versatile building block can now be utilized by researchers and drug development professionals to explore new frontiers in medicinal chemistry and materials science.

References

- CN107903182B - Synthesis method of 2-amino-4-acetamino anisole - Google Patents.

- CN103787846A - Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2 ... - Google Patents.

-

Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles - PubMed. Available at: [Link]

-

A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid - ResearchGate. Available at: [Link]

-

In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - RSC Publishing. Available at: [Link]

-

Electrophilic Fluorination of Organosilanes | Request PDF - ResearchGate. Available at: [Link]

-

Anisole - Organic Syntheses Procedure. Available at: [Link]

-

Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC. Available at: [Link]

- CN105646233A - Preparation process of 2-chloro-6-fluoroaniline - Google Patents.

- CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid - Google Patents.

-

Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC. Available at: [Link]

-

Highly selective aromatic chlorinations. Part 2. The chlorination of substituted phenols, anisoles, anilines, and related compounds with N-chloroamines in acidic solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

-

Easy synthesis of 2,4-dialkyl substituted phenols and anisoles from p-bensoquinone. Available at: [Link]

-

Directed ortho metalation - Wikipedia. Available at: [Link]

- CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents.

-

2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Available at: [Link]

-

Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight - MDPI. Available at: [Link]

-

Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde - PrepChem.com. Available at: [Link]

- CN1036454C - Preparation method of anisole - Google Patents.

-

Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives - Semantic Scholar. Available at: [Link]

-

7-indolinecarboxaldehyde - Organic Syntheses Procedure. Available at: [Link]

- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents.

Sources

- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Data of 3-Chloro-6-fluoro-2-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-6-fluoro-2-methoxybenzoic acid is a substituted aromatic carboxylic acid of interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, a methoxy group, and a carboxylic acid function on the benzene ring, imparts specific electronic and steric properties that can influence its biological activity and pharmacokinetic profile. Accurate structural elucidation and characterization are paramount for its application in research and development. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While experimental data for this specific molecule is not widely available, this guide will present predicted data based on established spectroscopic principles and data from analogous structures, offering a robust framework for its identification and characterization.

Molecular Structure and Key Features

The structure of this compound presents a fascinating case for spectroscopic analysis. The interplay of electron-withdrawing (chloro, fluoro, carboxylic acid) and electron-donating (methoxy) groups creates a distinct electronic environment around the aromatic ring, which is reflected in its spectroscopic signatures.

Caption: Numbering scheme for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment of a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | - |

| Aromatic (H5) | 7.2 - 7.5 | Doublet of doublets | ³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 1-2 |

| Aromatic (H4) | 7.0 - 7.3 | Doublet of doublets | ³J(H-H) ≈ 8-9, ⁵J(H-F) ≈ 0.5-1 |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | - |

Interpretation of the ¹H NMR Spectrum

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield, often above 12 ppm.[1][2] Its chemical shift can be concentration-dependent.

-

Aromatic Protons (H4, H5): The two aromatic protons are in different chemical environments and are expected to appear as distinct signals in the aromatic region (typically 6.5-8.0 ppm).[3][4]

-

H5: This proton is ortho to a carbon bearing a hydrogen (H4) and meta to a carbon with a fluorine atom. It will likely appear as a doublet of doublets due to coupling with H4 (³J, ortho coupling, typically 7-10 Hz) and a smaller coupling to the fluorine atom (⁴J, meta coupling, typically 1-3 Hz).

-

H4: This proton is ortho to H5 and para to the fluorine atom. It is also expected to be a doublet of doublets, with the primary splitting from the adjacent H5 (³J) and a smaller coupling to the fluorine (⁵J, para coupling, typically <1 Hz). The electron-withdrawing nature of the adjacent chlorine atom will likely shift H4 further downfield compared to H5.

-

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are not coupled to any other protons, so they will appear as a sharp singlet. Their chemical shift is influenced by the attachment to the aromatic ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound is expected to show eight distinct signals, corresponding to the six aromatic carbons, the carboxylic acid carbon, and the methoxy carbon.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

| Carboxylic Acid (-C OOH) | 165 - 175 | Singlet |

| Aromatic (C6-F) | 155 - 165 | Doublet (¹JC-F) |

| Aromatic (C2-OCH₃) | 150 - 160 | Doublet (³JC-F) |

| Aromatic (C1-COOH) | 125 - 135 | Doublet (³JC-F) |

| Aromatic (C3-Cl) | 120 - 130 | Doublet (⁴JC-F) |

| Aromatic (C5) | 115 - 125 | Doublet (²JC-F) |

| Aromatic (C4) | 110 - 120 | Doublet (³JC-F) |

| Methoxy (-OC H₃) | 55 - 65 | Singlet or very small doublet |

Interpretation of the ¹³C NMR Spectrum

-

Carboxylic Acid Carbon (-COOH): This carbon is typically found in the downfield region of the spectrum, between 165 and 185 ppm.[2]

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents.[4][5]

-

C6-F: The carbon directly bonded to the highly electronegative fluorine atom will be significantly deshielded and will appear as a doublet with a large one-bond C-F coupling constant (¹JC-F, typically 240-260 Hz).[6]

-

C2-OCH₃: The carbon attached to the electron-donating methoxy group will also be downfield. It will exhibit a smaller three-bond coupling to the fluorine atom.

-

C1, C3, C4, C5: The remaining aromatic carbons will have their chemical shifts determined by the combined electronic effects of the substituents. They will also show smaller couplings to the fluorine atom (two-bond, three-bond, and four-bond), which can aid in their assignment.[6]

-

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear as a singlet in the upfield region, typically between 55 and 65 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Predicted Mass Spectrometry Data

| Ion | Description | Predicted m/z |

| [M]⁺˙ | Molecular Ion | 204/206 (in a ~3:1 ratio) |

| [M-OH]⁺ | Loss of hydroxyl radical | 187/189 |

| [M-COOH]⁺ | Loss of carboxylic acid group | 159/161 |

| [M-OCH₃]⁺ | Loss of methoxy radical | 173/175 |

Interpretation of the Mass Spectrum

-

Molecular Ion Peak ([M]⁺˙): The molecular ion peak is expected at m/z 204, corresponding to the molecular weight of this compound (C₈H₆ClFO₃). Due to the presence of the chlorine atom, an isotopic peak ([M+2]⁺˙) will be observed at m/z 206 with an intensity of approximately one-third of the molecular ion peak, which is characteristic of compounds containing one chlorine atom.

-

Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH) and the entire carboxylic acid group (-COOH).[7] The loss of the methoxy group (-OCH₃) is also a likely fragmentation pathway. The resulting fragment ions can provide further structural confirmation.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Spectral Data

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium, Sharp |

| C=O Stretch (Carboxylic Acid) | 1680 - 1720 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Carboxylic Acid & Methoxy) | 1200 - 1320 | Strong |

| C-F Stretch | 1000 - 1100 | Strong |

| C-Cl Stretch | 700 - 800 | Medium to Strong |

Interpretation of the IR Spectrum

-

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[1][8][9]

-

C=O Stretch: A strong, sharp absorption band between 1680-1720 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid. Conjugation with the aromatic ring typically lowers this frequency.[2][10]

-

Aromatic C=C and C-H Stretches: Medium to strong bands in the 1450-1600 cm⁻¹ region are due to C=C stretching vibrations within the aromatic ring. C-H stretching vibrations of the aromatic protons will appear as sharp peaks around 3000-3100 cm⁻¹.[8]

-

C-O, C-F, and C-Cl Stretches: Strong absorptions corresponding to the C-O stretches of the carboxylic acid and methoxy groups, as well as the C-F and C-Cl stretches, will be present in the fingerprint region (below 1400 cm⁻¹).

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate analysis. The following are generalized protocols for the techniques discussed.

General Experimental Workflow

Caption: A generalized workflow for spectroscopic analysis.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[11]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon, unless C-F coupling is observed. A larger number of scans is typically required compared to ¹H NMR.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion, or after separation using Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For carboxylic acids, derivatization may be necessary for GC-MS analysis to increase volatility.[12]

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate the mass spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use Attenuated Total Reflectance (ATR) by placing a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record a background spectrum of the empty sample holder or clean ATR crystal. Then, record the spectrum of the sample. The final spectrum is the ratio of the sample spectrum to the background spectrum.

Conclusion

References

-

UCLA Division of Physical Sciences. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. [Link]

-

Chemistry LibreTexts. 21.3: Spectroscopy of Carboxylic Acids. [Link]

-

Bērziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 4823–4836. [Link]

-

JoVE. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

UCL Discovery. Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. [Link]

-

Homework.Study.com. Can someone explain the mass spectrum of benzoic acid? [Link]

-

Canadian Science Publishing. PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. [Link]

-

UCL Discovery. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. [Link]

-

ACS Publications. Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. [Link]

-

ResearchGate. (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. [Link]

-

Supporting Information. [Link]

-

ResearchGate. Mass spectrum of a benzoic acid derivative identified in 119 and 193... [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Chemistry LibreTexts. 2.10: Spectroscopy of Aromatic Compounds. [Link]

-

ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). [Link]

-

PubChemLite. 3-chloro-2-fluoro-6-methoxybenzoic acid (C8H6ClFO3). [Link]

-

PMC - NIH. 2-Fluoro-4-(methoxycarbonyl)benzoic acid. [Link]

-

PubChem. 3-Fluoro-2-methoxybenzoic acid. [Link]

-

JoVE. Video: NMR Spectroscopy of Benzene Derivatives. [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

NIST WebBook. Benzoic acid, 3-chloro-. [Link]

-

PubChemLite. 6-chloro-2-fluoro-3-methoxybenzoic acid (C8H6ClFO3). [Link]

-

SpectraBase. 3-Fluoro-4-methoxybenzoic acid - Optional[1H NMR] - Spectrum. [Link]

-

NIST WebBook. Benzoic acid, 2-methoxy-. [Link]

Sources

- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. homework.study.com [homework.study.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 11. rsc.org [rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

The Solubility Profile of 3-Chloro-6-fluoro-2-methoxybenzoic Acid: A Technical Guide for Drug Development

Introduction: The Imperative of Solubility in Pharmaceutical Sciences

In the landscape of drug discovery and development, the intrinsic properties of an active pharmaceutical ingredient (API) are the bedrock upon which its therapeutic potential is built. Among these, aqueous solubility stands as a paramount gatekeeper to bioavailability. A drug that cannot adequately dissolve in the physiological milieu of the gastrointestinal tract will invariably exhibit poor absorption, leading to suboptimal therapeutic efficacy and erratic dose-responses. 3-Chloro-6-fluoro-2-methoxybenzoic acid (CAS: 1781848-13-2), a substituted benzoic acid derivative, presents a molecular architecture of interest for medicinal chemists. However, its journey from a promising lead compound to a viable clinical candidate is critically dependent on a thorough characterization of its solubility profile.

This guide provides an in-depth technical exploration of the solubility of this compound. Moving beyond a mere presentation of data, we will dissect the causal relationships between its physicochemical properties and solubility behavior. We will further provide robust, field-proven experimental protocols for researchers to validate these characteristics in their own laboratories, ensuring a foundation of trustworthiness and scientific integrity.

Section 1: Core Physicochemical Characteristics

Understanding the solubility of a molecule begins with its fundamental physicochemical identity. These parameters govern its interaction with various solvent systems and are predictive of its behavior in more complex biological environments.

| Property | Value / Prediction | Source |

| CAS Number | 1781848-13-2 | [Toronto Research Chemicals, ChemicalBook][1][2] |

| Molecular Formula | C₈H₆ClFO₃ | [Fisher Scientific][3] |

| Molecular Weight | 204.58 g/mol | [Fisher Scientific][3] |

| Predicted XLogP | ~1.7 - 2.0 | [PubChem][4] |

| Estimated pKₐ | ~3.0 - 3.5 | Scientist's Estimate |

Causality Behind the Parameters:

-

XLogP (Octanol-Water Partition Coefficient): The predicted XLogP value of approximately 1.7-2.0 suggests a moderate lipophilicity. This indicates that the molecule possesses a balance of hydrophobic (the chlorinated, fluorinated benzene ring) and hydrophilic (the carboxylic acid and methoxy groups) character. This balance is pivotal, as excessive lipophilicity can lead to poor aqueous solubility, while excessive hydrophilicity can hinder membrane permeability.

-

pKa (Acid Dissociation Constant): As a benzoic acid derivative, this compound is a weak acid. While no experimental pKa is published, we can form a reasoned estimate based on substituent effects. Benzoic acid has a pKa of ~4.2.[5] Halogen substituents, being electron-withdrawing, increase acidity and thus lower the pKa.[6][7] Furthermore, the methoxy group at the ortho position often leads to a significant increase in acidity (lower pKa) due to a steric effect. This effect forces the carboxylic acid group out of the plane of the benzene ring, which destabilizes the protonated acid form relative to the carboxylate anion.[8][9] Considering these combined effects, a pKa in the range of 3.0 to 3.5 is a scientifically grounded estimation. The precise pKa value is the single most critical determinant of the compound's pH-dependent solubility profile.

Section 2: The pH-Solubility Profile: A Theoretical Framework

For an ionizable compound like this compound, solubility is not a single value but a function of pH. The relationship is elegantly described by the Henderson-Hasselbalch equation , which connects pH, pKa, and the ratio of the ionized (conjugate base, A⁻) and un-ionized (acid, HA) forms of the molecule.[4][10]

pH = pKₐ + log ( [A⁻] / [HA] )

The core principle is that the un-ionized form (HA) has a limited, intrinsic aqueous solubility (S₀), while the ionized salt form (A⁻) is significantly more water-soluble.

-

At pH << pKₐ: The environment is highly acidic. The equilibrium is shifted towards the protonated, un-ionized form (HA). The total solubility will be close to the low intrinsic solubility (S₀) of the neutral molecule.

-

At pH = pKₐ: The concentrations of the un-ionized (HA) and ionized (A⁻) forms are equal. The total solubility will be twice the intrinsic solubility (S = 2S₀).

-

At pH >> pKₐ: The environment is basic. The equilibrium is heavily shifted towards the deprotonated, ionized carboxylate form (A⁻). This highly polar species is much more soluble in water, leading to a logarithmic increase in total solubility as the pH rises.

This relationship dictates that this compound will exhibit low solubility in the acidic environment of the stomach (pH 1-2) and significantly higher solubility in the less acidic environment of the small intestine (pH 6-7.5).

Diagram: pH-Dependent Ionization and Solubility

The following diagram illustrates the relationship between pH, pKa, and the dominant molecular species, which in turn dictates the solubility profile of an acidic compound.

Caption: Relationship between pH, pKa, and solubility for an acidic drug.

Section 3: Experimental Protocols for Solubility & pKa Determination

To move from theoretical estimation to empirical fact, rigorous experimental determination is required. The following protocols are industry-standard methods for accurately characterizing the solubility and pKa of a compound.

Thermodynamic Solubility Determination via Shake-Flask Method (OECD 107)

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility, representing the true saturation point of a solution.[11]

Protocol:

-

Preparation: Prepare a series of buffers at relevant pH values (e.g., pH 1.2, 4.5, 6.8, 7.4) to mimic physiological conditions.

-

Addition of Compound: Add an excess amount of solid this compound to a known volume of each buffer in a sealed, inert container (e.g., a glass vial). The excess solid is crucial to ensure equilibrium with the saturated solution is achieved.

-

Equilibration: Agitate the samples at a constant, controlled temperature (typically 25°C or 37°C) for a sufficient duration to reach equilibrium. This can take anywhere from 24 to 72 hours. It is critical to confirm that equilibrium has been reached by taking measurements at multiple time points (e.g., 24h and 48h) and ensuring the concentration has plateaued.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed at the same temperature to let the excess solid settle. Subsequently, separate the saturated supernatant from the solid material via centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step must be performed carefully to avoid disturbing the equilibrium.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Construct a calibration curve using standards of known concentration to calculate the solubility of the compound in the supernatant, typically expressed in µg/mL or mM.

Diagram: Shake-Flask Solubility Workflow

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

pKa Determination via Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds, even those with poor water solubility, by measuring pH changes upon the addition of a titrant.[8][12]

Protocol:

-

System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10) at a constant temperature.

-

Sample Preparation: Accurately weigh and dissolve a small amount of the compound in a suitable solvent system. For poorly water-soluble compounds, a co-solvent system (e.g., methanol-water or DMSO-water) is often used. The initial concentration should be known and typically falls in the low millimolar range.[12]

-

Initial pH Adjustment: Adjust the initial pH of the solution to fully protonate the acidic group (e.g., to pH ~2.0 with 0.1 M HCl).

-

Titration: Place the solution in a temperature-controlled vessel under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption. Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).

-

Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve (the midpoint of the buffer region). Specialized software is often used to analyze the titration curve and derive a precise pKa value. For co-solvent methods, a series of titrations at different co-solvent percentages is performed to extrapolate back to a purely aqueous pKa value.[6]

Section 4: Expected Solubility in Common Organic Solvents

Beyond aqueous solubility, understanding a compound's behavior in organic solvents is crucial for synthesis, purification, and the preparation of stock solutions for biological assays. Based on the principle of "like dissolves like," the following profile is expected.

| Solvent Class | Solvent Example | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble to Freely Soluble | The carboxylic acid group can hydrogen bond with the solvent's hydroxyl group. |

| Polar Aprotic | DMSO, Acetonitrile | Soluble to Freely Soluble | The polarity of these solvents can solvate both the polar and nonpolar regions of the molecule. DMSO is a particularly strong solvent for many drug-like molecules. |

| Nonpolar | Toluene, Hexane | Slightly Soluble to Insoluble | The overall polarity of the molecule, driven by the carboxylic acid, is too high for significant interaction with nonpolar solvents. |

Note: This table represents a qualitative prediction. Experimental verification using the shake-flask method (adapted for organic solvents) is required for quantitative data.

Conclusion and Forward Outlook

The solubility profile of this compound is fundamentally dictated by its nature as a weakly acidic molecule with moderate lipophilicity. Its aqueous solubility is predicted to be highly dependent on pH, exhibiting low solubility in acidic conditions and a marked increase in basic media, a behavior governed by its estimated pKa of 3.0-3.5. It is expected to be readily soluble in polar organic solvents.

While this guide provides a robust theoretical framework and predictive analysis, it is imperative for researchers to recognize these as foundational starting points. The provided experimental protocols for the shake-flask and potentiometric titration methods are the tools by which these predictions must be transformed into precise, empirical data. An accurate, experimentally determined solubility profile is not merely a checkbox in a regulatory submission; it is the essential knowledge required to guide formulation strategies, predict in vivo behavior, and ultimately unlock the full therapeutic potential of this and any other promising drug candidate.

References

-

Špirtović-Halilović, S., et al. (2017). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin, 63(2), 21-27. [Link]

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

-

Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 759, 1-13. [Link]

- Takács-Novák, K., et al. (2013). Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. Journal of Pharmaceutical and Biomedical Analysis, 83, 153-161.

- Bergström, C. A., et al. (2014). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Journal of Pharmacy and Pharmacology, 66(5), 615-628.

- Völgyi, G., et al. (2010). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Medicinal Chemistry, 53(12), 4777-4786.

- Bae, J., et al. (2018). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.

- BenchChem. (2025). Comparative acidity of ortho, meta, and para-methoxybenzoic acid.

- OECD. (2006). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No.

-

Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

PubChemLite. (n.d.). 3-chloro-2-fluoro-6-methoxybenzoic acid (C8H6ClFO3). Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Why is propenoic acid more acidic than p-methoxybenzoic acid?. Retrieved from [Link]

- ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.

-

Khan Academy. (2021). Henderson–Hasselbalch equation | Acids and bases | AP Chemistry. Retrieved from [Link]

- Taylor & Francis. (2013). Henderson Hasselbalch equation – Knowledge and References.

- PubChem. (n.d.). 3-chloro-2-fluoro-6-methoxybenzoic acid.

-

Chemistry LibreTexts. (2020). 6.4: Acid strength and pKa. Retrieved from [Link]

-

SciELO. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Acidity of o-halobenzoic acids. Retrieved from [Link]

-

Fisher Scientific. (n.d.). This compound, TRC 50 mg. Retrieved from [Link]

Sources

- 1. biomall.in [biomall.in]

- 2. This compound | 1781848-13-2 [chemicalbook.com]

- 3. This compound, TRC 50 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]

- 4. PubChemLite - 3-chloro-2-fluoro-6-methoxybenzoic acid (C8H6ClFO3) [pubchemlite.lcsb.uni.lu]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. quora.com [quora.com]

- 10. This compound价格_品牌:wytsci-丁香通 [biomart.cn]

- 11. CAS RN 1781848-13-2 | Fisher Scientific [fishersci.it]

- 12. pubs.aip.org [pubs.aip.org]

An In-Depth Technical Guide to the Physical Characteristics of 3-Chloro-6-fluoro-2-methoxybenzoic acid

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physical and chemical properties is not merely academic—it is a foundational pillar for success. These characteristics govern a molecule's behavior from initial synthesis to its ultimate therapeutic effect, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive technical overview of the key physical characteristics of 3-Chloro-6-fluoro-2-methoxybenzoic acid , a substituted benzoic acid derivative of interest to researchers in medicinal chemistry and materials science.

While specific experimental data for this compound (CAS No. 201735-86-2) is not extensively published, this document serves as a procedural and theoretical framework for its characterization. We will detail the authoritative, field-proven methodologies used to determine these properties, explaining the scientific rationale behind each experimental choice. This approach ensures that researchers are equipped not just with data, but with the knowledge to generate and validate their own findings, upholding the principles of scientific integrity and reproducibility.

Core Molecular and Physical Properties